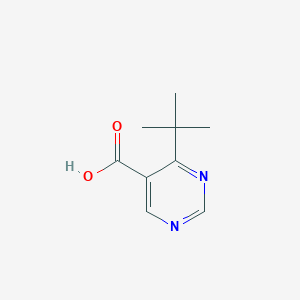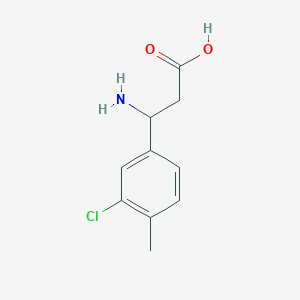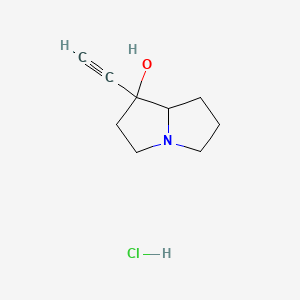
1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride is a chemical compound with a unique structure that includes a pyrrolizine ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C8H13NO·HCl, and it is known for its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydro-1H-pyrrolizin-1-ol core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce saturated alcohols.
Applications De Recherche Scientifique
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the pyrrolizine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Hexahydro-1H-pyrrolizin-1-ol: Lacks the ethynyl group, resulting in different reactivity and applications.
Hexahydro-1H-pyrrolizin-1-one hydrochloride: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
1-ethynyl-2,3,5,6,7,8-hexahydropyrrolizin-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11)5-7-10-6-3-4-8(9)10;/h1,8,11H,3-7H2;1H |
Clé InChI |
MYWXWZSVABLMNU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCN2C1CCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


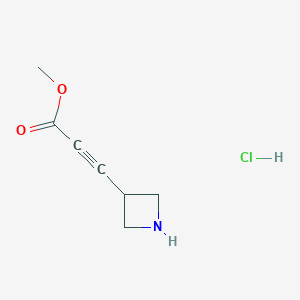
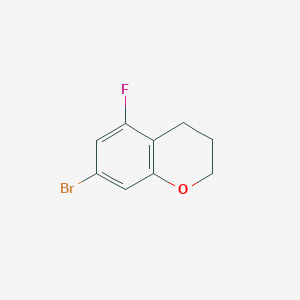

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)
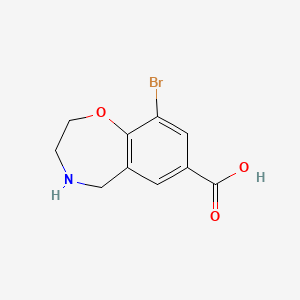
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
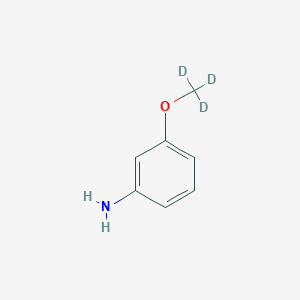
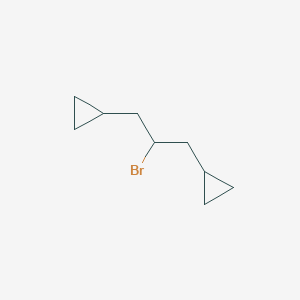

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
